2,7-Di-tert-butyl-9H-fluorene-9-one
Overview
Description
2,7-Di-tert-butyl-9H-fluorene-9-one is an organic compound with the molecular formula C21H24O. It is a derivative of fluorene, characterized by the presence of two tert-butyl groups at the 2 and 7 positions and a ketone group at the 9 position. This compound is known for its stability and unique chemical properties, making it valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
2,7-Di-tert-butyl-9H-fluorene-9-one can be synthesized through several methods. One common approach involves the reaction of fluorene with tert-butyl chloride in the presence of a Lewis acid catalyst such as ferric chloride (FeCl3). The reaction proceeds via electrophilic aromatic substitution, where the tert-butyl groups are introduced at the 2 and 7 positions of the fluorene ring .
Another method involves the reaction of fluorene with carbon disulfide (CS2) and ferric chloride, followed by treatment with 2-chloro-2-methylpropane.
Industrial Production Methods
Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. The scalability of these methods makes them suitable for large-scale production required in various industrial applications .
Chemical Reactions Analysis
Types of Reactions
2,7-Di-tert-butyl-9H-fluorene-9-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding fluorenone derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group, forming 2,7-Di-tert-butyl-9H-fluoren-9-ol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Major Products
The major products formed from these reactions include fluorenone derivatives, fluoren-9-ol, and various substituted fluorenes, depending on the specific reagents and conditions used .
Scientific Research Applications
2,7-Di-tert-butyl-9H-fluorene-9-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,7-Di-tert-butyl-9H-fluorene-9-one involves its interaction with various molecular targets and pathways. The compound’s effects are primarily mediated through its ability to undergo redox reactions and form reactive intermediates. These intermediates can interact with cellular components, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2,7-Di-tert-butylfluorene: Lacks the ketone group at the 9 position, making it less reactive in certain chemical reactions.
9-Fluorenone: Lacks the tert-butyl groups, resulting in different physical and chemical properties.
2,7-Di-tert-butyl-9-fluorenylmethanol: Contains an alcohol group instead of a ketone group, leading to different reactivity and applications.
Uniqueness
2,7-Di-tert-butyl-9H-fluorene-9-one is unique due to the presence of both tert-butyl groups and a ketone group, which confer distinct stability and reactivity. This combination makes it particularly valuable in applications requiring specific chemical properties and stability .
Properties
IUPAC Name |
2,7-ditert-butylfluoren-9-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24O/c1-20(2,3)13-7-9-15-16-10-8-14(21(4,5)6)12-18(16)19(22)17(15)11-13/h7-12H,1-6H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSBCVAQRAXTKGV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC2=C(C=C1)C3=C(C2=O)C=C(C=C3)C(C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30482633 | |
Record name | 2,7-Di-tert-butyl-9H-fluorene-9-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30482633 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58775-13-6 | |
Record name | 2,7-Di-tert-butyl-9H-fluorene-9-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30482633 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.